molecular formula C13H17ClO B14842261 1-Tert-butyl-3-chloro-2-cyclopropoxybenzene

1-Tert-butyl-3-chloro-2-cyclopropoxybenzene

Cat. No.: B14842261
M. Wt: 224.72 g/mol
InChI Key: COFPDIXTUYLITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl-3-chloro-2-cyclopropoxybenzene is an organic compound characterized by a tert-butyl group, a chlorine atom, and a cyclopropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-chloro-2-cyclopropoxybenzene typically involves the following steps:

    Formation of the Cyclopropoxy Group: This can be achieved through the reaction of a suitable cyclopropane derivative with a phenol derivative under basic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Attachment of the Tert-butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions but optimized for efficiency and yield. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-3-chloro-2-cyclopropoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Formation of 1-Tert-butyl-3-hydroxy-2-cyclopropoxybenzene.

    Oxidation: Formation of 1-Tert-butyl-3-chloro-2-cyclopropoxybenzoic acid.

    Reduction: Formation of 1-Tert-butyl-3-chloro-2-cyclopropoxybenzyl alcohol.

Scientific Research Applications

1-Tert-butyl-3-chloro-2-cyclopropoxybenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-chloro-2-cyclopropoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The cyclopropoxy group may play a role in stabilizing the compound’s interaction with its target, while the tert-butyl group can influence its hydrophobicity and overall binding affinity.

Comparison with Similar Compounds

  • 1-Tert-butyl-3-chloro-2-methoxybenzene
  • 1-Tert-butyl-3-chloro-2-ethoxybenzene
  • 1-Tert-butyl-3-chloro-2-propoxybenzene

Uniqueness: 1-Tert-butyl-3-chloro-2-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy derivatives. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

1-tert-butyl-3-chloro-2-cyclopropyloxybenzene

InChI

InChI=1S/C13H17ClO/c1-13(2,3)10-5-4-6-11(14)12(10)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3

InChI Key

COFPDIXTUYLITP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Cl)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.